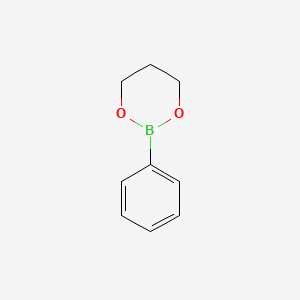

2-Phenyl-1,3,2-dioxaborinane

Descripción

2-Phenyl-1,3,2-dioxaborinane (CAS No. 4406-77-3) is a six-membered cyclic boronic ester formed by the condensation of phenylboronic acid with 1,3-propanediol. Its molecular formula is C₉H₁₁BO₂, with a molecular weight of 161.99 g/mol . The compound is typically synthesized by stirring phenylboronic acid and 1,3-propanediol in dichloromethane at room temperature, followed by purification via flash chromatography, yielding a colorless oil in near-quantitative yields (99%) .

Key applications include its role as a catalyst in organic transformations such as oxygen transfer reactions and nickel-catalyzed hydroalkylation of olefins with N-sulfonyl amines . It also serves as a precursor in photochemical reactions, such as aerobic hydroxylation to phenol under blue light irradiation using carbazole-based conjugated microporous polymers (CMPs) .

Propiedades

IUPAC Name |

2-phenyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWMDSAMEIJLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349048 | |

| Record name | 2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4406-77-3 | |

| Record name | 2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylboronic acid 1,3-propanediol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis Using Phenylboronic Acid and 1,3-Propanediol

-

- Phenylboronic acid (1 equiv)

- 1,3-Propanediol (approximately 1 equiv)

- Dry tetrahydrofuran (THF) or toluene as solvent

- Sodium sulfate as drying agent

- Inert atmosphere (nitrogen or argon)

- Stirring overnight at room temperature or reflux conditions

Procedure:

Phenylboronic acid and 1,3-propanediol are combined in dry THF under nitrogen. Sodium sulfate is added to absorb moisture. The mixture is stirred overnight at room temperature or refluxed to facilitate ester formation. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered to remove drying agents and concentrated. The crude product is purified by silica gel column chromatography to yield this compound as a yellowish liquid or white solid depending on conditions.

Alternative Preparation Using 2,2-Dimethyl-1,3-propanediol

- This diol variant can be used to prepare 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane, a related compound.

- The procedure is similar, involving reflux in toluene with Dean-Stark trap to remove water.

- Purification is achieved by silica gel chromatography.

- The product is obtained as a white solid with characteristic NMR signals.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Dry THF or Toluene | Anhydrous conditions essential |

| Temperature | Room temperature to reflux | Reflux accelerates reaction |

| Atmosphere | Nitrogen or Argon | Prevents moisture and oxidation |

| Drying Agent | Sodium sulfate | Removes residual water |

| Water Removal | Dean-Stark apparatus | Drives equilibrium toward ester formation |

| Reaction Time | Overnight to 24 hours | Depends on temperature and reagent purity |

| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate mixtures commonly used |

Mechanistic Insights and Computational Studies

Recent computational studies have explored the metathesis and exchange reactions involving dioxaborinanes, indicating that the formation proceeds via nucleophilic attack of diol oxygens on boron centers, leading to cyclic boronate esters. The rate-determining step involves a [2+2] cycloaddition transition state with an energy barrier around 29 kcal/mol, followed by intramolecular metathesis.

Representative Data Table: Yields and Characterization Summary

Summary of Key Research Findings

- The preparation of this compound is reliably achieved by direct condensation of phenylboronic acid with 1,3-propanediol under anhydrous conditions.

- The reaction benefits from the removal of water to shift equilibrium toward product formation.

- Purification by silica gel chromatography yields high-purity products suitable for further synthetic applications.

- Computational studies provide mechanistic understanding of the formation and exchange processes of dioxaborinanes, supporting experimental observations.

- Variations in diol structure (e.g., 2,2-dimethyl substitution) affect the physical properties and yields but follow similar preparation protocols.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

2-Phenyl-1,3,2-dioxaborinane is primarily utilized in the Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals.

| Reaction Type | Role of this compound |

|---|---|

| Cross-Coupling | Acts as a boronating agent |

| Carbon-Carbon Bond Formation | Facilitates the creation of biaryl compounds |

Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT)

Research indicates that derivatives of this compound are being explored for their potential in targeted cancer therapies. Their ability to selectively accumulate in tumor tissues while sparing healthy cells makes them promising candidates for BNCT.

Case Study: Cancer Therapy

A study evaluated the efficacy of this compound derivatives in targeting cancer cells. The findings suggested significant inhibition of tumor growth through apoptosis modulation and cell cycle regulation.

Enzyme Inhibition and Cell Signaling

The compound exhibits enzyme inhibition properties by forming reversible covalent bonds with biomolecules. This interaction can alter enzyme activity and influence cellular signaling pathways.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Modulates enzyme activity |

| Anticancer Properties | Interferes with cellular processes |

| Antimicrobial Activity | Inhibits growth of bacteria and fungi |

Materials Science

Advanced Materials Production

In industrial applications, this compound is used in producing advanced materials such as polymers and coatings. Its unique structure contributes to enhanced durability and resistance to environmental factors.

Key Mechanisms of Action

The mechanisms by which this compound exerts its effects include:

- Catalysis in Cross-Coupling Reactions : Facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes.

- Biochemical Interactions : Forms reversible bonds with hydroxyl and amino groups in proteins and enzymes.

Mecanismo De Acción

The mechanism of action of 2-Phenyl-1,3,2-dioxaborinane in Suzuki-Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the phenyl group and an aryl or vinyl halide. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .

Comparación Con Compuestos Similares

Table 1: Structural analogs of 2-phenyl-1,3,2-dioxaborinane

Key Observations :

- Ring Size Effects : Five-membered boronates (e.g., pinacol esters) exhibit lower Lewis acidity compared to six-membered analogs like this compound. This is evidenced by a +3 to +4 ppm downfield shift in $^{11}\text{B}$ NMR for five-membered rings, correlating with reduced reactivity in allylboration reactions .

- Substituent Influence : Methyl or cyclohexyl groups enhance steric hindrance, altering catalytic activity and substrate selectivity .

Catalytic Performance in Organic Reactions

Table 2: Catalytic efficiency in hydroalkylation reactions (Ni-catalyzed)

Key Findings :

- This compound performs equivalently to phenylboronic acid in Ni-catalyzed hydroalkylation, suggesting similar boronate-assisted activation mechanisms .

- Both compounds stabilize intermediates via boron-nitrogen or boron-olefin interactions, as confirmed by $^{11}\text{B}$ NMR studies .

Reactivity in Oxygen Transfer Reactions

Table 3: Catalytic yields in oxygen transfer reactions

| Catalyst | Yield of 5a | Reaction Conditions | Reference |

|---|---|---|---|

| This compound | 72% | 20 mol% catalyst, toluene, 12 h | |

| Phenylboronic acid | 80% | 20 mol% catalyst, toluene, 12 h | |

| No catalyst | 0% | Toluene, 12 h |

Insights :

- The six-membered boronate shows slightly reduced activity compared to phenylboronic acid, likely due to steric effects from the 1,3-propanediol backbone .

- Both catalysts require a weak base (e.g., Et₃N); strong bases like KOtBu lead to side reactions (e.g., β-elimination) .

Photocatalytic Hydroxylation Efficiency

Figure 4: Kinetics of aerobic hydroxylation (adapted from )

| Photocatalyst (CMP Type) | Time to 90% Conversion | Light Source |

|---|---|---|

| EFC-CMP | 6 h | Blue light |

| Control (no catalyst) | No reaction | Blue light |

Notes:

- This compound is oxidized to phenol under photocatalytic conditions, with efficiency dependent on the CMP’s electron-transfer capacity .

Thermodynamic and Spectroscopic Comparisons

Table 4: $^{11}\text{B}$ NMR chemical shifts of selected boronates

Analysis :

- Smaller $^{11}\text{B}$ NMR shifts correlate with lower Lewis acidity , making six-membered boronates less reactive in electrophilic processes compared to five-membered analogs .

Actividad Biológica

2-Phenyl-1,3,2-dioxaborinane (CAS No. 4406-77-3) is an organoboron compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a dioxaborinane ring structure with the molecular formula and a molecular weight of 161.99 g/mol. It is characterized by a boron atom bonded to two oxygen atoms and a phenyl group. The compound is typically stored under inert conditions to maintain stability due to its sensitivity to heat and moisture .

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with biomolecules such as proteins and enzymes. This interaction is facilitated by the boron atom, which can bind to hydroxyl and amino groups in various biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by modulating enzyme activity through reversible binding.

- Cell Signaling Modulation : It influences cell signaling pathways by altering protein interactions, which can affect cellular metabolism and gene expression.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with critical cellular processes such as apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Study 1: Anticancer Activity

A study published in Polymer Chemistry explored the synthesis and biological evaluation of various dioxaborinanes, including this compound. The results indicated that this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Doxorubicin | MCF-7 | 20 |

Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, researchers found that 5-methyl derivatives of dioxaborinanes could effectively inhibit specific glycosidases. The study highlighted how the structural features of these compounds influence their binding affinity and inhibitory potency.

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 5-Methyl-2-phenyl-1,3,2-dioxaborinane | Glycosidase | 12 |

| Control (no inhibitor) | Glycosidase | Not applicable |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-phenyl-1,3,2-dioxaborinane, and what factors influence reaction yields?

- The compound is typically synthesized via condensation of phenylboronic acid with 1,3-propanediol under anhydrous conditions. Key factors include stoichiometric ratios (e.g., 1:1 molar ratio of boronic acid to diol), inert atmosphere (N₂/Ar), and catalytic acid (e.g., p-toluenesulfonic acid). Yields (~70–90%) depend on solvent choice (e.g., toluene or THF) and efficient removal of water via Dean-Stark traps or molecular sieves .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

- The compound acts as an arylboronate source, transferring the phenyl group to palladium catalysts (e.g., Pd(PPh₃)₄). Critical steps include transmetallation (B-to-Pd transfer) and reductive elimination. Reaction optimization requires ligand selection (e.g., SPhos or XPhos) and base (K₂CO₃ or CsF) to stabilize intermediates. Typical conditions: 80–100°C in dioxane/water mixtures .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR : ¹¹B NMR (δ ~30–35 ppm for cyclic boronates) and ¹H/¹³C NMR for structural confirmation.

- X-ray crystallography : Resolves bond lengths (B–O ~1.36 Å) and ring conformation.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₁₁BO₂, MW 162.0 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain the photocatalytic hydroxylation of this compound to phenol under blue light?

- Carbazole-based conjugated microporous polymers (CMPs) generate electron-hole pairs under blue light (450 nm), activating O₂ to superoxide radicals (O₂⁻•). The boronate undergoes nucleophilic attack by O₂⁻•, forming a peroxoborate intermediate, which hydrolyzes to phenol. Key parameters: O₂ pressure (1–3 atm), DIPEA as a hole scavenger, and catalyst loading (5–10 mg/mL) .

Q. How do substituents on the boron ring influence reactivity in cross-coupling or hydroxylation reactions?

- Electron-withdrawing groups (e.g., –CF₃) increase boron’s electrophilicity, accelerating transmetallation but risking premature hydrolysis. Steric hindrance (e.g., 4,4,6-trimethyl groups) slows reaction kinetics but improves stability. Comparative studies using Hammett parameters (σ⁺) correlate substituent effects with reaction rates .

Q. What strategies mitigate air/moisture sensitivity during handling and storage of this compound?

- Store under inert gas (Ar) at –20°C in flame-sealed ampules. Use Schlenk-line techniques for transfers. Stabilize with 2,6-lutidine (0.1–1.0 eq.) to scavenge trace moisture. Purity (>98%) is critical; monitor via ¹¹B NMR for hydrolysis products (δ ~18 ppm for boronic acid) .

Q. How can reaction conditions be optimized for enantioselective transformations involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.